molecular formula C14H22O B12708896 (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one CAS No. 39899-98-4

(1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one

Cat. No.: B12708896
CAS No.: 39899-98-4
M. Wt: 206.32 g/mol
InChI Key: NDIIRIBTDFAWIS-PBJSTTKNSA-N
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Description

[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one: is a chemical compound with the molecular formula C15H24O. It is a derivative of carvone, a naturally occurring monoterpenoid found in essential oils. This compound is known for its unique structural features, including an isopropyl group and a cyclohexenone ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To achieve the desired stereochemistry and functional groups.

    Purification Techniques: Such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group or the double bond.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It is used to study the mechanisms of various organic reactions.

Biology

    Biological Activity: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Pharmaceutical Research: It is explored for its potential use in drug development due to its unique structural features.

Industry

    Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Carvone: A structurally related monoterpenoid with similar functional groups.

    Menthone: Another monoterpenoid with a similar cyclohexenone ring structure.

    Limonene: A related compound with a similar isopropyl group but lacking the cyclohexenone ring.

Uniqueness

    Structural Features: The presence of both an isopropyl group and a cyclohexenone ring makes [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one unique compared to its analogs.

    Chemical Properties: Its distinct reactivity and potential biological activities set it apart from other similar compounds.

Properties

CAS No.

39899-98-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]but-2-en-1-one

InChI

InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-7,10,12-13H,8-9H2,1-4H3/b6-5+/t12-,13+/m1/s1

InChI Key

NDIIRIBTDFAWIS-PBJSTTKNSA-N

Isomeric SMILES

C/C=C/C(=O)[C@H]1C[C@@H](CC=C1C)C(C)C

Canonical SMILES

CC=CC(=O)C1CC(CC=C1C)C(C)C

Origin of Product

United States

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